![molecular formula C10H7N3O B2536085 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole CAS No. 2229212-18-2](/img/structure/B2536085.png)
3-(1H-Pyrazol-4-yl)benzo[d]isoxazole
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Overview
Description
3-(1H-Pyrazol-4-yl)benzo[d]isoxazole, also known as PBI-05204, is a small molecule compound that has shown promising results in scientific research studies. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole is not fully understood. However, it has been suggested that 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole exerts its therapeutic effects through multiple pathways, including inhibition of the NF-κB pathway, modulation of the PI3K/Akt/mTOR pathway, and activation of the Nrf2 pathway.
Biochemical and Physiological Effects:
3-(1H-Pyrazol-4-yl)benzo[d]isoxazole has been shown to have various biochemical and physiological effects. In cancer research, 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disorder research, 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole has been shown to have neuroprotective effects, reduce oxidative stress, and improve cognitive function. In inflammation research, 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole has been shown to reduce inflammation, oxidative stress, and improve gut barrier function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity compared to other small molecule compounds. However, one limitation of using 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole. One direction is to further elucidate its mechanism of action in various diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in clinical settings. Additionally, future research could focus on developing novel derivatives of 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole with improved therapeutic properties.
Synthesis Methods
The synthesis of 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. The hydrazone is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid to form the final product, 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole.
Scientific Research Applications
3-(1H-Pyrazol-4-yl)benzo[d]isoxazole has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In neurodegenerative disorder research, 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, 3-(1H-Pyrazol-4-yl)benzo[d]isoxazole has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease.
properties
IUPAC Name |
3-(1H-pyrazol-4-yl)-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)10(13-14-9)7-5-11-12-6-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBAJQOCXOIXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-4-yl)benzo[d]isoxazole |
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